molecular formula C10H19FN2O2 B8133047 (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Cat. No.: B8133047
M. Wt: 218.27 g/mol
InChI Key: AIGHVUMGNOAZIB-JTQLQIEISA-N
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Description

This compound is a fluorinated pyrrolidine derivative featuring a 5-membered saturated ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Key structural elements include:

  • Stereochemistry: The (S)-configuration at the C3 position .
  • Functional groups: A fluorine atom and an aminomethyl (-CH2NH2) group at the 3-position.
  • Role: Such compounds are critical intermediates in pharmaceutical synthesis, particularly for modulating bioavailability, metabolic stability, and target binding via fluorination and amine functionalization.

Properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGHVUMGNOAZIB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is investigated for its potential therapeutic properties. Its unique structure allows it to act as a precursor in drug development, particularly in creating compounds with enhanced biological activity.

Biochemical Probes

This compound serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and interactions with various receptors. Its fluorinated nature enhances binding affinity, making it an effective probe for studying biological pathways.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its structural features allow for versatile modifications and substitutions, facilitating the creation of diverse chemical entities.

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, derivatives have shown promising results against various cancer cell lines, demonstrating IC50 values in the nanomolar range:

CompoundTargetIC50 Value (nM)
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1
Compound 93FGFR18.3

These findings suggest that this compound may exhibit comparable activity against tumor growth, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ring Size Variations

Compound Name Ring Size Substituents (C3) Key Properties/Applications Reference
(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate 5-membered (pyrrolidine) F, -CH2NH2 Enhanced metabolic stability due to fluorine; chiral amine for asymmetric synthesis
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081) 4-membered (azetidine) F, -CH2NH2 Higher ring strain increases reactivity; potential for improved binding kinetics in constrained targets
tert-Butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate 6-membered (piperidine) F, -CH2OH Increased hydrophilicity; altered conformational flexibility for solubility optimization

Key Findings :

  • Azetidine analogs (4-membered rings) exhibit higher reactivity due to ring strain but may face synthetic challenges in large-scale production .
  • Piperidine analogs (6-membered rings) offer greater conformational flexibility, which can enhance solubility but reduce target specificity compared to pyrrolidines .

Functional Group Variations

Compound Name Functional Group (C3) Key Differences Reference
This compound -CH2NH2, F Aminomethyl enables nucleophilic reactions; fluorine enhances electronegativity
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (PBN20120069) -CH2OH, F Hydroxymethyl increases polarity and hydrogen-bonding capacity
tert-Butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (PBN20121223) -CH2NHCH3, F Methylamino group modifies basicity and steric hindrance

Key Findings :

  • Aminomethyl (-CH2NH2) groups are pivotal for forming salt bridges in drug-receptor interactions, while hydroxymethyl (-CH2OH) analogs prioritize solubility .
  • Fluorine’s electronegativity in all analogs improves metabolic stability and influences pKa values of adjacent amines .

Stereochemical and Non-Fluorinated Analogs

Compound Name Stereochemistry Fluorine Presence Key Differences Reference
This compound S-configuration Yes Optimal chiral recognition in enzyme-mediated processes
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate R-configuration No Reduced metabolic stability; potential enantioselective toxicity
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate N/A No Absence of fluorine lowers electronegativity and alters pharmacokinetics

Key Findings :

  • The (S)-enantiomer is often preferred in drug development for compatibility with biological systems .
  • Non-fluorinated analogs exhibit faster metabolic clearance, highlighting fluorine’s role in prolonging drug half-life .

Biological Activity

(S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and biological research. With a molecular formula of C10H19FN2O2C_{10}H_{19}FN_{2}O_{2} and a molecular weight of 218.27 g/mol, this compound features a fluorinated pyrrolidine ring that enhances its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom increases the binding affinity to these targets, which can modulate various biochemical pathways. This modulation can lead to significant therapeutic effects, making it a candidate for further drug development.

Pharmacological Properties

Research indicates that this compound has potential applications in several areas:

  • Medicinal Chemistry : It serves as a building block for synthesizing complex organic molecules.
  • Biochemical Probes : Investigated for its utility in studying enzyme activity and receptor interactions.
  • Therapeutic Development : Explored for possible roles in drug formulation, particularly in targeting specific diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives have shown promising results against various cancer cell lines, demonstrating IC50 values in the nanomolar range. The compound's structural similarities with known inhibitors suggest that it may exhibit comparable activity against tumor growth.

CompoundTargetIC50 Value (nM)
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1
Compound 93FGFR18.3

Enzyme Inhibition Studies

Inhibitory assays have demonstrated that this compound can effectively inhibit key enzymes involved in cancer progression and metabolic pathways. The compound's ability to modulate enzyme activity presents opportunities for its use as a therapeutic agent.

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Fluorination : Utilizes reagents like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
  • Carboxyl Group Protection : The carboxylic acid group is protected using tert-butyl chloroformate.

Safety and Handling

Due to its chemical properties, this compound requires careful handling:

  • Signal Word : Danger
  • Precautionary Statements : Includes measures such as avoiding inhalation and contact with skin, as well as proper storage conditions (2-8°C).

Q & A

Q. What are the recommended synthetic routes for (S)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including:

  • Carboxylate Activation : Starting with pyrrolidine derivatives, carboxyl groups are activated using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) to form reactive intermediates (e.g., acyl chlorides) .
  • Fluorination : Fluorine introduction at the 3-position may employ electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution under controlled conditions .
  • Aminomethylation : The aminomethyl group is introduced via reductive amination or coupling reactions using protected amines.
  • Boc Protection : tert-Butyloxycarbonyl (Boc) protection is applied to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies backbone structure, with splitting patterns revealing stereochemistry and fluorine coupling (³JHF) .
    • ¹⁹F NMR : Confirms fluorine incorporation and electronic environment .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .
  • Chiral HPLC : Ensures enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. How is enantiomeric purity ensured during synthesis?

  • Asymmetric Catalysis : Chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymes are used to favor the (S)-enantiomer .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
  • Analytical Validation : Optical rotation measurements ([α]D) and chiral HPLC correlate with literature values for the (S)-configuration .

Q. What purification methods are effective for this compound?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates impurities .
  • Recrystallization : Solvent pairs (e.g., dichloromethane/hexane) enhance crystallinity and purity .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity and stability?

  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, impacting nucleophilic substitution or cross-coupling reactions .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation in biological assays, making the compound a candidate for drug discovery .
  • Crystallographic Challenges : Fluorine’s small size and high electron density complicate X-ray diffraction analysis, requiring high-resolution data collection .

Q. How can reaction conditions be optimized for higher enantioselectivity?

  • Temperature Control : Lower temperatures (0–20°C) reduce racemization during Boc protection .
  • Catalyst Screening : High-throughput screening of chiral ligands (e.g., Josiphos) improves enantiomeric excess (ee) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric fluorination .

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting patterns)?

  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion) by analyzing signal coalescence at elevated temperatures .
  • DFT Calculations : Predicts ¹H/¹³C chemical shifts and coupling constants to validate experimental data .
  • Decoupling Experiments : Selective ¹⁹F decoupling simplifies complex splitting in ¹H NMR .

Q. What strategies mitigate decomposition during storage?

  • Protection from Moisture : Storage under inert gas (Ar/N₂) with molecular sieves prevents hydrolysis of the Boc group .
  • Temperature Control : Freezing (-20°C) in anhydrous solvents (e.g., THF) slows degradation .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify vulnerable functional groups (e.g., fluorinated carbons) .

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